9H-Purin-2-amine, 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]-
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Overview
Description
9H-Purin-2-amine, 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]- is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a purine ring substituted with a chloro group and a chloromethylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-2-amine, 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]- typically involves multiple steps. One common method includes the alkylation of 6-chloropurine with 3-(chloromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
9H-Purin-2-amine, 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and alkoxides. Reactions are typically carried out in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield amino derivatives, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
9H-Purin-2-amine, 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 9H-Purin-2-amine, 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2-Chloroadenine: Similar in structure but lacks the chloromethylphenylmethyl group.
6-Chloropurine: Contains the chloro group but does not have the additional substituents.
2-Amino-6-chloropurine: Another related compound with similar properties.
Uniqueness
The uniqueness of 9H-Purin-2-amine, 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .
Properties
CAS No. |
669774-90-7 |
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Molecular Formula |
C13H11Cl2N5 |
Molecular Weight |
308.16 g/mol |
IUPAC Name |
6-chloro-9-[[3-(chloromethyl)phenyl]methyl]purin-2-amine |
InChI |
InChI=1S/C13H11Cl2N5/c14-5-8-2-1-3-9(4-8)6-20-7-17-10-11(15)18-13(16)19-12(10)20/h1-4,7H,5-6H2,(H2,16,18,19) |
InChI Key |
CRJPPMBLJPQYAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CCl)CN2C=NC3=C2N=C(N=C3Cl)N |
Origin of Product |
United States |
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